Cyanopeptolin 880 was first isolated from the cyanobacterium Planktothrix agardhii strain CYA126/8. The production of this compound can be influenced by the availability of specific precursors, such as homotyrosine, which can enhance its biosynthesis under laboratory conditions. The compound was identified through a combination of high-performance liquid chromatography and mass spectrometry techniques, which allowed for its structural elucidation and characterization.
Cyanopeptolin 880 belongs to the class of non-ribosomal peptides, which are synthesized by non-ribosomal peptide synthetases. This classification highlights its biosynthetic pathway, distinct from ribosomal peptide synthesis, allowing for greater structural diversity.
The synthesis of Cyanopeptolin 880 involves complex enzymatic processes facilitated by non-ribosomal peptide synthetases. These enzymes catalyze the assembly of amino acids into peptide chains without the involvement of messenger RNA. The synthesis typically requires specific precursor molecules and co-factors that influence the final structure of the peptide.
Cyanopeptolin 880 has a complex molecular structure characterized by a cyclic arrangement of amino acids. The structure includes several unique residues such as homotyrosine and other non-standard amino acids.
Cyanopeptolin 880 can undergo various chemical reactions typical for peptides, including hydrolysis and modifications involving oxidation or reduction processes. These reactions can alter its biological activity and stability.
The mechanism of action for Cyanopeptolin 880 involves its interaction with specific biological targets within cells. It has been shown to exhibit inhibitory activity against proteolytic enzymes such as trypsin and chymotrypsin, which play crucial roles in protein digestion and regulation.
Cyanopeptolin 880 has garnered interest in various scientific fields due to its biological activities:
Cyanopeptolin 880 is assembled through a multimodular NRPS machinery characteristic of cyanobacterial secondary metabolism. This enzymatic complex follows a collinear "thiotemplate" mechanism where specific modules activate, modify, and incorporate amino acid substrates into the growing peptide chain. The core structure of Cyanopeptolin 880 consists of a cyclohexadepsipeptide scaffold featuring homotyrosine (Hty), two isoleucine residues, threonine, N-methyl-phenylalanine, and the signature 3-amino-6-hydroxy-2-piperidone (Ahp) unit [1] [6]. The Ahp moiety is conserved across cyanopeptolin-class peptides and originates from cyclic dehydration of a glutamic acid residue during chain elongation [5] [10].
The NRPS assembly line for Cyanopeptolin 880 operates through seven catalytic modules, each responsible for specific biochemical transformations:
Table 1: NRPS Modules and Functions in Cyanopeptolin 880 Biosynthesis
Module | Domains | Incorporated Residue | Key Function |
---|---|---|---|
1 | C-A-T | 2-O-methyl-D-glyceric acid | Chain initiation with glyceric acid loading |
2 | C-A-T-Ep | Homotyrosine (Hty) | Epimerization to D-configuration* |
3 | C-A-T | Threonine | Ester bond formation for depsipeptide ring |
4 | C-A-T | Ahp (from Glu) | Cyclization to form Ahp unit |
5 | C-A-T | Isoleucine | Peptide bond formation |
6 | C-A-MT-T | N-methyl-phenylalanine | N-methylation of aromatic amino acid |
7 | C-A-T-TE | Isoleucine | Cyclization and release via macrocyclization |
*Epimerization domain present in some Planktothrix strains [6]. Termination involves a thioesterase (TE) domain catalyzing cyclization and release of the mature heptapeptide. Sulfotransferase (S) and glyceric acid (GA) tailoring domains modify the N-terminal glyceric acid residue post-assembly, leading to structural variants like the sulfated Cyanopeptolin 960 [1].
Adenylation (A) domains function as "gatekeepers" in NRPS pathways by selecting and activating specific amino acid substrates. In Cyanopeptolin 880 biosynthesis, the A-domain responsible for homotyrosine (Hty) incorporation exhibits remarkable substrate discrimination. Bioinformatics analysis of A-domain binding pockets reveals a 10-amino acid signature motif governing specificity. Comparative analysis of A-domain sequences from Planktothrix agardhii CYA 126/8 indicates distinct binding pocket signatures for Hty-activating domains compared to those activating tyrosine or arginine [1] [6]:
Table 2: Adenylation Domain Binding Pocket Signatures for Key Residues
Target Residue | Binding Pocket Signature | Position in Peptide | Strain Specificity |
---|---|---|---|
Homotyrosine (Hty) | DAEGMGAIIK | Position 4 | Planktothrix agardhii CYA126/8 |
Arginine (Arg) | DAVVIGLIKT | Position 4 (in MCs) | Microcystis spp. |
Tyrosine (Tyr) | DVGGWGAIIT | Position 2 (in MCs) | Broad distribution |
The Hty-specific A-domain in Cyanopeptolin biosynthesis displays molecular incompatibility with arginine despite structural similarities. This specificity is critically governed by residues at positions 235 (Ala vs. Val in arginine-activating domains) and 236 (Glu vs. Val) within the binding pocket, which sterically and electrostatically exclude bulkier cationic residues [1] [6]. Intriguingly, the A-domain retains sufficient plasticity to activate exogenous Hty analogs when supplied in precursor-feeding experiments, suggesting a balance between stringency and flexibility [1].
The cyanopeptolin synthetase gene cluster (oci) in Planktothrix agardhii CYA 126/8 exhibits significant evolutionary divergence from clusters in other cyanobacterial genera. Whole-genome comparisons reveal that oci shares only ~70% sequence identity with Anabaena (apd) and Microcystis (mcn) cyanopeptolin clusters, indicating genus-specific diversification [6]. Within Planktothrix strains, however, the oci cluster demonstrates high conservation (>93% identity) across geographically isolated strains like NIES 205 (Japan) and NIVA CYA 116 (Norway), underscoring vertical evolutionary inheritance [6].
Notable genetic variations include:
Table 3: Genetic Variations in Cyanopeptolin Biosynthetic Clusters
Genetic Feature | Planktothrix spp. | Microcystis spp. | Anabaena spp. |
---|---|---|---|
Core NRPS Domains | OciA, OciB, OciC | McnA, McnB, McnC, McnE | ApdA, ApdB, ApdD |
Halogenase Domain | Absent | Present (mcnD)* | Present (apdC) |
Sulfotransferase | Present (ociS) | Absent | Absent |
Epimerase Domain | Strain-dependent (e.g., NIES 205) | Absent | Absent |
Glyceric Acid Loading | GA domain in OciA | Not reported | Not reported |
*Functional in halogenated micropeptin producers only [4].
Seminal experiments with Planktothrix agardhii CYA 126/8 demonstrated that exogenous homotyrosine supplementation redirects cellular metabolism towards enhanced Cyanopeptolin 880 production. When fed synthetic DL-homotyrosine (prepared via modified aspartic acid synthesis with iodotrimethylsilane deprotection), intracellular Cyanopeptolin 880 levels increased 4.7-fold compared to untreated controls [1]. Key findings include:
This precursor-directed approach proved instrumental in elucidating Hty activation logic and revealed the biochemical autonomy of cyanopeptolin synthetases from primary amino acid metabolism.
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